[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide
Description
This compound belongs to a class of fused pyridino-pyrimidine derivatives characterized by a complex bicyclic core structure. The molecule features a 2-hydroxyethyl substituent at the N(1) position and a methyl group on the carboxamide moiety.
Properties
Molecular Formula |
C16H17N5O3 |
|---|---|
Molecular Weight |
327.34 g/mol |
IUPAC Name |
7-(2-hydroxyethyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C16H17N5O3/c1-9-4-3-5-21-13(9)19-14-11(16(21)24)8-10(15(23)18-2)12(17)20(14)6-7-22/h3-5,8,17,22H,6-7H2,1-2H3,(H,18,23) |
InChI Key |
DUDWJZFNEXGVHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCO)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide typically involves multi-step reactions. One common approach is the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as advanced polymers or catalysts.
Mechanism of Action
The mechanism of action for [1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in their N-substituents and aromatic side chains. Key comparisons include:
Physicochemical Properties
- Solubility : The 2-hydroxyethyl group in the target compound likely improves aqueous solubility compared to analogs with aryl or alkyl chains (e.g., ), which rely on lipophilic substituents .
- Melting Points: While direct data for the target compound is absent, analogs with polar groups (e.g., : 243–245°C for a cyano/nitrophenyl derivative) suggest higher melting points than nonpolar variants .
Spectral Characterization
- NMR : The target compound’s 2-hydroxyethyl group would produce distinct $^1$H-NMR signals (e.g., -CH$_2$OH at ~3.5–4.0 ppm, exchangeable -OH proton). This contrasts with methoxy (δ ~3.8 ppm) or furan (δ ~6.3–7.4 ppm) signals in analogs .
- IR : A strong carbonyl stretch (~1650–1700 cm$^{-1}$) for the 5-oxo group is expected, consistent with analogs in –6 .
Biological Activity
The compound [1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide is a complex molecular structure with potential biological activities. This article aims to summarize its biological properties, including cytotoxicity, mechanism of action, and structure-activity relationships (SAR) based on existing research findings.
Chemical Structure
The compound features a dihydropyridine core, which is known for its diverse pharmacological properties. The presence of the hydroxyethyl and N-methylcarboxamide groups may enhance its solubility and bioavailability.
Cytotoxicity
Research has indicated that derivatives of dihydropyridine structures exhibit varying degrees of cytotoxic activity against different cancer cell lines. In particular:
- Cytotoxic Effects : Studies have shown that related compounds demonstrate significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), LS180 (colon cancer), and MOLT-4 (leukemia). For instance, certain derivatives exhibited IC50 values ranging from 17.4 µM to 29.7 µM against these cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7a | MOLT-4 | 17.4 ± 2.0 |
| 7d | MCF-7 | 28.5 ± 3.5 |
| 7a | LS180 | 29.7 ± 4.7 |
The mechanism by which this compound exerts its biological effects may involve:
- Calcium Channel Blockade : Dihydropyridine derivatives are known to act as calcium channel blockers, which can lead to vasorelaxation and reduced cellular proliferation in cancer cells .
- Topoisomerase Inhibition : Some studies suggest that compounds with similar structures can inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription, thereby inducing apoptosis in cancer cells .
Structure-Activity Relationships (SAR)
The activity of dihydropyridine derivatives is highly dependent on their structural modifications:
- Substitution Patterns : The introduction of specific substituents at positions 3 and 5 of the dihydropyridine ring significantly influences potency. For example, ortho and meta-disubstituted aryl derivatives showed enhanced activity compared to monosubstituted compounds .
- Functional Groups : The presence of hydrophobic groups or electron-withdrawing groups can increase lipophilicity, enhancing membrane permeability and subsequent biological activity.
Case Studies
Several case studies illustrate the effectiveness of dihydropyridine derivatives in clinical settings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
